2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N3O2S2/c1-15(7-8-16-5-3-2-4-6-16)27-21(30)14-33-24-28-20-9-10-32-22(20)23(31)29(24)19-12-17(25)11-18(26)13-19/h2-6,9-13,15H,7-8,14H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLNJBXTAUFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety and a difluorophenyl group. Its molecular formula is .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antihypertensive Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can act as antihypertensive agents by inhibiting specific pathways involved in vascular resistance and blood pressure regulation .
- Anticancer Potential : In vitro studies have suggested that the compound may possess anticancer properties. It was identified through drug screening methods targeting multicellular spheroids, indicating its potential efficacy against certain cancer cell lines .
- Analgesic Effects : The compound has also been associated with analgesic properties, which could be beneficial in pain management therapies .
- Cardiovascular Benefits : Its role as a calcium antagonist suggests potential applications in treating cardiovascular diseases by modulating calcium influx in cardiac and vascular tissues .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The thieno[3,2-d]pyrimidine structure is known to interact with various enzymes involved in cardiovascular and cancer pathways.
- Calcium Channel Blockade : By acting as a calcium antagonist, the compound may reduce intracellular calcium levels, leading to relaxation of vascular smooth muscle and decreased blood pressure.
Study on Antihypertensive Effects
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE) activity.
Anticancer Screening
In a drug library screening study published in 2019, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. Further investigations are required to elucidate the specific pathways affected .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. For example, the thienopyrimidinone core is typically functionalized at the 2-position using a thiol-acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC or LC-MS, followed by purification via column chromatography or recrystallization .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH). Data collection uses a Bruker APEX-II diffractometer, with refinement via SHELXL2016 and molecular visualization in PLATON. Hydrogen bonding and π-π stacking interactions are analyzed to confirm substituent orientation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and substituent integration.
- FT-IR : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (amide, pyrimidinone).
- HRMS : ESI-HRMS in positive ion mode validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the 3,5-difluorophenyl moiety influence the compound’s electronic properties and binding affinity in target interactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. Comparative studies with non-fluorinated analogs assess dipole moments and electrostatic potential maps. In silico docking (AutoDock Vina) predicts binding modes to target proteins, validated by SPR or ITC binding assays .
Q. What experimental strategies resolve contradictions in biological activity data across different assay conditions?
- Methodology :
- Dose-Response Curves : Repeat assays in triplicate using varying pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1%).
- Cellular vs. Cell-Free Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assay) to differentiate target-specific effects from off-target toxicity.
- Meta-Analysis : Use tools like RevMan to statistically integrate disparate datasets, adjusting for covariates (e.g., cell line variability) .
Q. How can crystallographic data inform the design of analogs with improved metabolic stability?
- Methodology : Analyze SC-XRD data to identify solvent-exposed regions prone to oxidative metabolism (e.g., methyl groups on the phenylbutan-2-yl chain). Introduce steric hindrance (e.g., cyclopropyl substitution) or electron-withdrawing groups (e.g., CF₃) at these sites. Validate stability via microsomal incubation (human liver microsomes) and LC-MS/MS metabolite profiling .
Q. What statistical approaches are recommended for multivariate analysis of structure-activity relationship (SAR) data?
- Methodology : Apply Partial Least Squares Regression (PLSR) or Random Forest algorithms to correlate descriptors (e.g., logP, polar surface area) with activity. Use cross-validation (k-fold) to avoid overfitting. Open-source tools like KNIME or Python’s scikit-learn streamline analysis .
Methodological Considerations
- Data Reprodubility : Include internal controls (e.g., reference inhibitors) in all assays and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) and dispose of waste via incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
